molecular formula C10H12Cl3NO2 B15304367 methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride

methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride

Cat. No.: B15304367
M. Wt: 284.6 g/mol
InChI Key: YKDHMPBAFBBAAP-FVGYRXGTSA-N
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Description

Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with a complex structure that includes an amino group, a dichlorophenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of an acid catalyst and methanol as the esterifying agent. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions is crucial to ensure the consistency and quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects, such as its role in drug development for treating various diseases, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Methyl (2S)-3-{[(2,5-dichlorophenyl)carbamoyl]amino}-2-hydroxypropanoate
  • Methyl (2S)-2-(2,5-dichlorophenyl)-2-[(2-methylpropyl)amino]propanoate

Comparison: Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1

InChI Key

YKDHMPBAFBBAAP-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=C(C=CC(=C1)Cl)Cl)N.Cl

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)Cl)Cl)N.Cl

Origin of Product

United States

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